molecular formula C10H18N2S2Sn B14705157 Stannane, dibutyldithiocyanato- CAS No. 23654-18-4

Stannane, dibutyldithiocyanato-

Cat. No.: B14705157
CAS No.: 23654-18-4
M. Wt: 349.1 g/mol
InChI Key: JHZWKDMAVKVNDM-UHFFFAOYSA-L
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Description

Stannane, dibutyldithiocyanato- is an organotin compound characterized by the presence of tin (Sn) bonded to butyl groups and dithiocyanato ligands. Organotin compounds are known for their versatility in organic synthesis and industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of stannane, dibutyldithiocyanato- typically involves the reaction of dibutyltin dichloride with potassium thiocyanate in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Bu2SnCl2+2KSCNBu2Sn(SCN)2+2KCl\text{Bu}_2\text{SnCl}_2 + 2 \text{KSCN} \rightarrow \text{Bu}_2\text{Sn(SCN)}_2 + 2 \text{KCl} Bu2​SnCl2​+2KSCN→Bu2​Sn(SCN)2​+2KCl

Industrial Production Methods: Industrial production of stannane, dibutyldithiocyanato- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Types of Reactions:

    Oxidation: Stannane, dibutyldithiocyanato- can undergo oxidation reactions, forming tin oxides and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.

    Substitution: The dithiocyanato ligands can be substituted with other nucleophiles, leading to the formation of various organotin derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products:

    Oxidation: Tin oxides and other oxidized tin compounds.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various organotin derivatives depending on the nucleophile used.

Scientific Research Applications

Stannane, dibutyldithiocyanato- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.

    Biology: Investigated for its potential use in biological assays and as a biocidal agent.

    Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.

    Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.

Mechanism of Action

The mechanism of action of stannane, dibutyldithiocyanato- involves its interaction with molecular targets through the tin center. The compound can form coordination complexes with various biomolecules, affecting their function. The dithiocyanato ligands play a crucial role in stabilizing these complexes and enhancing the compound’s reactivity.

Comparison with Similar Compounds

    Tributyltin hydride: Another organotin compound with similar applications but different reactivity due to the presence of three butyl groups.

    Dibutyltin dichloride: A precursor in the synthesis of stannane, dibutyldithiocyanato- with different chemical properties.

Uniqueness: Stannane, dibutyldithiocyanato- is unique due to the presence of dithiocyanato ligands, which impart distinct chemical reactivity and stability compared to other organotin compounds. This makes it particularly useful in specific synthetic and industrial applications.

Properties

CAS No.

23654-18-4

Molecular Formula

C10H18N2S2Sn

Molecular Weight

349.1 g/mol

IUPAC Name

[dibutyl(thiocyanato)stannyl] thiocyanate

InChI

InChI=1S/2C4H9.2CHNS.Sn/c2*1-3-4-2;2*2-1-3;/h2*1,3-4H2,2H3;2*3H;/q;;;;+2/p-2

InChI Key

JHZWKDMAVKVNDM-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn](CCCC)(SC#N)SC#N

Origin of Product

United States

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